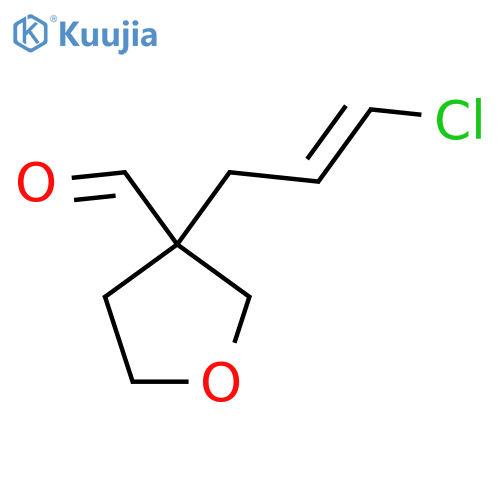Cas no 1937280-31-3 (3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde)

1937280-31-3 structure
商品名:3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde
3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde
- EN300-1623366
- 1937280-31-3
-
- インチ: 1S/C8H11ClO2/c9-4-1-2-8(6-10)3-5-11-7-8/h1,4,6H,2-3,5,7H2/b4-1+
- InChIKey: ACNGUFZUJNEVGU-DAFODLJHSA-N
- ほほえんだ: Cl/C=C/CC1(C=O)COCC1
計算された属性
- せいみつぶんしりょう: 174.0447573g/mol
- どういたいしつりょう: 174.0447573g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 168
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1623366-2.5g |
3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde |
1937280-31-3 | 2.5g |
$2660.0 | 2023-06-04 | ||
| Enamine | EN300-1623366-0.1g |
3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde |
1937280-31-3 | 0.1g |
$1195.0 | 2023-06-04 | ||
| Enamine | EN300-1623366-5.0g |
3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde |
1937280-31-3 | 5g |
$3935.0 | 2023-06-04 | ||
| Enamine | EN300-1623366-0.5g |
3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde |
1937280-31-3 | 0.5g |
$1302.0 | 2023-06-04 | ||
| Enamine | EN300-1623366-50mg |
3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde |
1937280-31-3 | 50mg |
$1008.0 | 2023-09-22 | ||
| Enamine | EN300-1623366-0.05g |
3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde |
1937280-31-3 | 0.05g |
$1140.0 | 2023-06-04 | ||
| Enamine | EN300-1623366-500mg |
3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde |
1937280-31-3 | 500mg |
$1152.0 | 2023-09-22 | ||
| Enamine | EN300-1623366-5000mg |
3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde |
1937280-31-3 | 5000mg |
$3479.0 | 2023-09-22 | ||
| Enamine | EN300-1623366-10000mg |
3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde |
1937280-31-3 | 10000mg |
$5159.0 | 2023-09-22 | ||
| Enamine | EN300-1623366-0.25g |
3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde |
1937280-31-3 | 0.25g |
$1249.0 | 2023-06-04 |
3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde 関連文献
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
-
3. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
-
Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
1937280-31-3 (3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde) 関連製品
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
